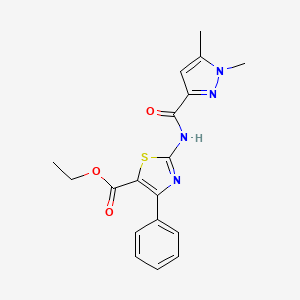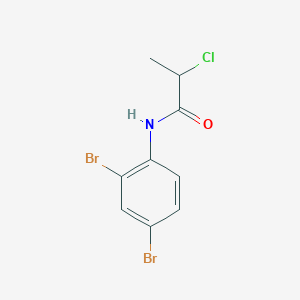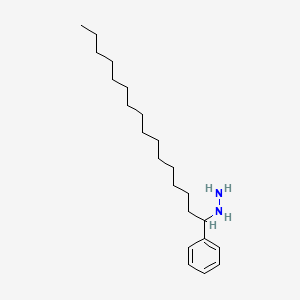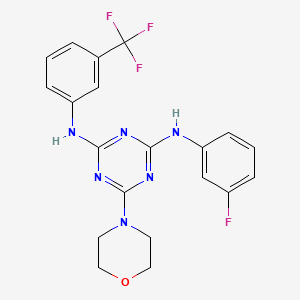![molecular formula C28H25FN6O3 B2713451 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one CAS No. 932963-31-0](/img/no-structure.png)
2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one is a useful research compound. Its molecular formula is C28H25FN6O3 and its molecular weight is 512.545. The purity is usually 95%.
BenchChem offers high-quality 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Quality Control and Synthesis
- The development of quality control methods for derivatives of [1,2,4]triazoloquinazoline, a related compound, has been outlined, highlighting its potential as an antimalarial agent. This includes the identification, solubility, and assay by potentiometric titration, among other methods, indicating a comprehensive approach to ensuring compound purity and effectiveness (Danylchenko et al., 2018).
Antimicrobial Activities
- Synthesis and evaluation of 1,2,4-triazole derivatives, including their antimicrobial activities against various microorganisms, have been documented. This suggests the potential of related compounds in developing new antimicrobial agents (Bektaş et al., 2007).
Anticancer Activity
- A study on 1,2,4-triazoloquinoline derivatives aimed at anticancer activity shows that certain compounds exhibit significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines. This indicates the potential therapeutic applications of related quinazolinone compounds in cancer treatment (Reddy et al., 2015).
Inhibition of Biological Processes
- Research on novel N-aryl-4-[6-(2-fluoropyridin-3-yl)quinazolin-2-yl]-piperazine-1-carboxamide or -carbothioamide derivatives has shown potential antimicrobial activity. This suggests the role of such compounds in inhibiting growth or activity of microorganisms, indicating a potential pathway for developing new antimicrobial therapies (Babu et al., 2015).
Antihistaminic Agents
- The synthesis and evaluation of 1-substituted-4-(3-methoxyphenyl)-4H-[1,2,4]triazolo[4,3-a]quinazolin-5-ones as H1-antihistaminic agents have been documented. This highlights the potential use of related compounds in developing treatments for allergic reactions and related conditions (Alagarsamy et al., 2009).
Propriétés
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a triazoloquinazolinone with a piperazine derivative containing a methoxyphenyl and a ketone group, followed by the addition of a fluoroaryl group.", "Starting Materials": [ "2-amino-4-(2-methoxyphenyl)piperazine", "ethyl 2-(3-fluorophenyl)acetate", "2-chloro-3-nitrobenzoic acid", "sodium azide", "sodium hydroxide", "thionyl chloride", "acetic anhydride", "triethylamine", "dimethylformamide", "dichloromethane", "ethanol", "water" ], "Reaction": [ "Step 1: Ethyl 2-(3-fluorophenyl)acetate is reacted with 2-chloro-3-nitrobenzoic acid in the presence of sodium hydroxide to form ethyl 2-(3-fluorophenyl)-3-nitrobenzoate.", "Step 2: The nitro group of ethyl 2-(3-fluorophenyl)-3-nitrobenzoate is reduced to an amino group using palladium on carbon and hydrogen gas.", "Step 3: The resulting amine is reacted with sodium azide in the presence of thionyl chloride to form 2-(3-fluorophenyl)-3-nitrobenzyl azide.", "Step 4: The azide group of 2-(3-fluorophenyl)-3-nitrobenzyl azide is reduced to an amine group using palladium on carbon and hydrogen gas.", "Step 5: Ethyl 2-(3-fluorophenyl)-3-aminobenzoate is reacted with 2-amino-4-(2-methoxyphenyl)piperazine in the presence of triethylamine and dimethylformamide to form 2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one.", "Step 6: The final compound is purified using dichloromethane and ethanol, and then recrystallized from water." ] } | |
Numéro CAS |
932963-31-0 |
Nom du produit |
2-(3-fluorophenyl)-6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one |
Formule moléculaire |
C28H25FN6O3 |
Poids moléculaire |
512.545 |
Nom IUPAC |
2-(3-fluorophenyl)-6-[2-[4-(2-methoxyphenyl)piperazin-1-yl]-2-oxoethyl]-[1,2,4]triazolo[1,5-c]quinazolin-5-one |
InChI |
InChI=1S/C28H25FN6O3/c1-38-24-12-5-4-11-23(24)32-13-15-33(16-14-32)25(36)18-34-22-10-3-2-9-21(22)27-30-26(31-35(27)28(34)37)19-7-6-8-20(29)17-19/h2-12,17H,13-16,18H2,1H3 |
Clé InChI |
GZKWOMQNTHEZNT-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1N2CCN(CC2)C(=O)CN3C4=CC=CC=C4C5=NC(=NN5C3=O)C6=CC(=CC=C6)F |
Solubilité |
not available |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-{6-Cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-1-{[3-(propan-2-yl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B2713368.png)

![N-[3-methyl-4-({2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}sulfamoyl)phenyl]acetamide](/img/structure/B2713371.png)
![2-(4-(2,8,10-Trimethylpyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidin-4-yl)piperazin-1-yl)ethanol](/img/structure/B2713372.png)

![N-Boc-[(1R)-1-(aminomethyl)propyl]amine](/img/structure/B2713376.png)
![3-(2-fluorobenzyl)-2-[(2-methylbenzyl)sulfanyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2713378.png)

![2-[(4-Bromophenyl)sulfanyl]-4-(4-fluorophenyl)nicotinonitrile](/img/structure/B2713380.png)
![methyl (2Z)-2-[(4-ethoxyphenyl)sulfonyl]-3-[(4-fluorophenyl)amino]acrylate](/img/structure/B2713381.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(methylthio)nicotinamide](/img/structure/B2713388.png)
